Didecyl sebacate
Overview
Description
Didecyl sebacate, also known as decanedioic acid didecyl ester, is an organic compound with the molecular formula C30H58O4. It is a diester derived from sebacic acid and decanol. This compound is a colorless, oily liquid at room temperature and is known for its excellent lubricating properties and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl sebacate is typically synthesized through the esterification reaction between sebacic acid and decanol. The reaction involves heating sebacic acid with decanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. The reaction can be represented as follows:
HOOC-(CH2)8-COOH+2C10H21OH→C10H21OOC-(CH2)8-COOC10H21+2H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where sebacic acid and decanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, breaking down into sebacic acid and decanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sebacic acid and decanol.
Oxidation: Various carboxylic acids and alcohols.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
Didecyl sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, improving their flexibility and durability.
Biology: Acts as a solvent for various biological assays and experiments due to its low toxicity and good solubility properties.
Medicine: Employed in the formulation of pharmaceuticals and cosmetics, providing emollient and lubricating properties.
Mechanism of Action
The primary mechanism by which didecyl sebacate exerts its effects is through its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The ester groups in this compound can also undergo hydrolysis, releasing sebacic acid and decanol, which can further interact with other molecules and surfaces .
Comparison with Similar Compounds
Dioctyl sebacate: Another diester of sebacic acid, but with octanol instead of decanol. It has similar plasticizing and lubricating properties but differs in its molecular weight and volatility.
Diethyl sebacate: A smaller ester of sebacic acid with ethanol. It is more volatile and less viscous compared to didecyl sebacate.
Uniqueness of this compound: this compound is unique due to its combination of long hydrocarbon chains and ester groups, providing a balance of low volatility, excellent lubricating properties, and good thermal stability. This makes it particularly suitable for high-performance applications where both flexibility and durability are required .
Properties
IUPAC Name |
didecyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-15-19-23-27-33-29(31)25-21-17-13-14-18-22-26-30(32)34-28-24-20-16-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDHERCQUESGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062418 | |
Record name | Didecyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-89-5 | |
Record name | Didecyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanedioic acid, 1,10-didecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-didecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didecyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didecyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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